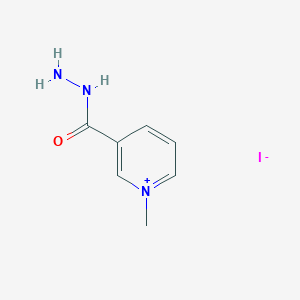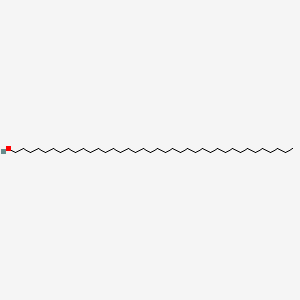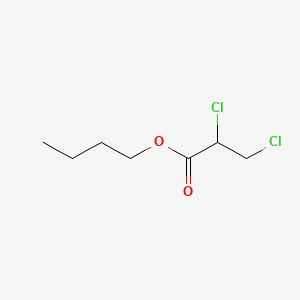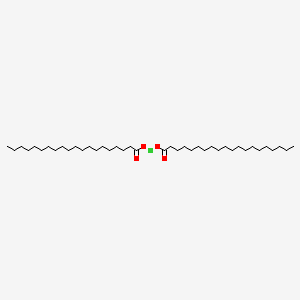
Vanadium(4+) tetraformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium(4+) tetraformate, also known as tetraformic acid vanadium(IV) salt, is a coordination compound with the molecular formula C₄H₄O₈V. This compound features vanadium in the +4 oxidation state, coordinated with four formate ligands. Vanadium compounds are known for their diverse oxidation states and coordination chemistry, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Vanadium(4+) tetraformate can be synthesized through the reaction of vanadium(IV) oxide sulfate with formic acid under controlled conditions. The reaction typically involves dissolving vanadium(IV) oxide sulfate in water, followed by the addition of formic acid. The mixture is then heated to facilitate the formation of the tetraformate complex. The reaction can be represented as follows:
VOSO4+4HCOOH→VO(HCOO)4+H2SO4
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and product quality .
Análisis De Reacciones Químicas
Types of Reactions
Vanadium(4+) tetraformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to vanadium(V) species using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to vanadium(III) species using reducing agents like sodium borohydride.
Substitution: The formate ligands can be substituted with other ligands, such as chloride or acetate, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in aqueous or alcoholic medium.
Substitution: Ligand exchange reactions using chloride or acetate salts in aqueous solution.
Major Products Formed
Oxidation: Vanadium(V) oxo complexes.
Reduction: Vanadium(III) complexes.
Substitution: Vanadium(IV) complexes with different ligands.
Aplicaciones Científicas De Investigación
Vanadium(4+) tetraformate has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and redox reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying vanadium biochemistry.
Medicine: Explored for its therapeutic properties, including anti-diabetic, anti-cancer, and anti-microbial activities
Industry: Utilized in the development of advanced materials, such as vanadium-based alloys and supercapacitors.
Mecanismo De Acción
The mechanism of action of vanadium(4+) tetraformate involves its ability to undergo redox reactions and interact with biological molecules. Vanadium can mimic phosphate in biochemical systems, allowing it to inhibit enzymes such as protein tyrosine phosphatases. This inhibition can modulate various cellular signaling pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Vanadium(IV) oxide sulfate (VOSO₄)
- Vanadium(IV) chloride (VCl₄)
- Vanadium(IV) acetylacetonate (VO(acac)₂)
Uniqueness
Vanadium(4+) tetraformate is unique due to its specific coordination with formate ligands, which can influence its reactivity and interaction with biological systems.
Propiedades
Número CAS |
60676-73-5 |
|---|---|
Fórmula molecular |
C4H4O8V |
Peso molecular |
231.01 g/mol |
Nombre IUPAC |
vanadium(4+);tetraformate |
InChI |
InChI=1S/4CH2O2.V/c4*2-1-3;/h4*1H,(H,2,3);/q;;;;+4/p-4 |
Clave InChI |
WWQJTSLTGYQNFG-UHFFFAOYSA-J |
SMILES canónico |
C(=O)[O-].C(=O)[O-].C(=O)[O-].C(=O)[O-].[V+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
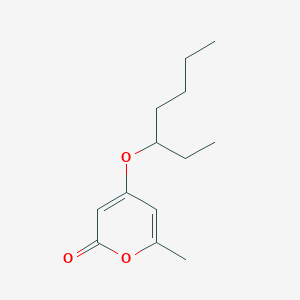
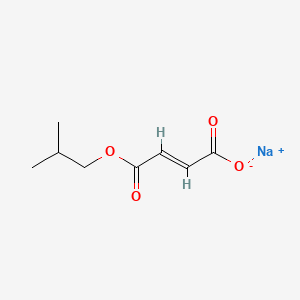
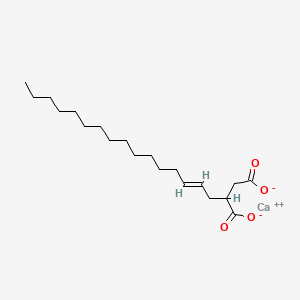
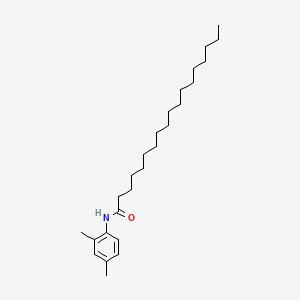

![N,N-Diethyl-2',4,5,6-tetramethoxy[1,1'-biphenyl]-2-carboxamide](/img/structure/B15175006.png)
